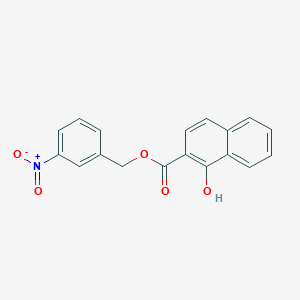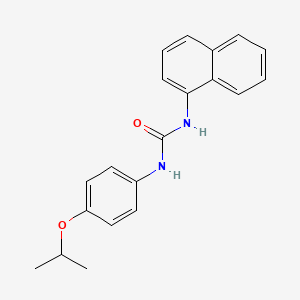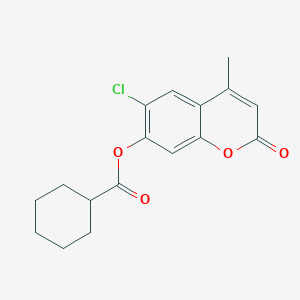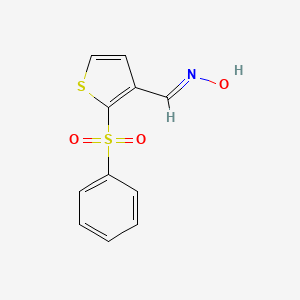
4-ethoxy-N-(2-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-isopropylphenyl)benzamide, also known as EIPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIPB belongs to the class of benzamide compounds, which have been found to exhibit a range of biological activities, including analgesic, antipsychotic, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(2-isopropylphenyl)benzamide may exert its biological effects by modulating the activity of certain ion channels and receptors in the body. Specifically, 4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to interact with the TRPV1 receptor, which is involved in pain perception and inflammation. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to interact with the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-(2-isopropylphenyl)benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In vivo studies have shown that 4-ethoxy-N-(2-isopropylphenyl)benzamide can reduce pain and inflammation in animal models of neuropathic pain and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its low toxicity profile, which makes it a potential candidate for therapeutic use. 4-ethoxy-N-(2-isopropylphenyl)benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation of 4-ethoxy-N-(2-isopropylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-(2-isopropylphenyl)benzamide. One area of interest is the development of 4-ethoxy-N-(2-isopropylphenyl)benzamide as a therapeutic agent for neuropathic pain, inflammation, and seizures. Another area of interest is the investigation of the antitumor activity of 4-ethoxy-N-(2-isopropylphenyl)benzamide and its potential use in cancer treatment. Additionally, further research is needed to elucidate the mechanism of action of 4-ethoxy-N-(2-isopropylphenyl)benzamide and its interaction with ion channels and receptors in the body.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylphenylamine with ethyl chloroformate, followed by the addition of benzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to produce 4-ethoxy-N-(2-isopropylphenyl)benzamide. This synthesis method has been reported in the literature and has been found to yield high purity 4-ethoxy-N-(2-isopropylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-isopropylphenyl)benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make 4-ethoxy-N-(2-isopropylphenyl)benzamide a potential therapeutic agent for a range of conditions, including neuropathic pain, inflammation, and seizures. 4-ethoxy-N-(2-isopropylphenyl)benzamide has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-11-9-14(10-12-15)18(20)19-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWFRYJUIRPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)

![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)

![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)